

Spectroscopic Analysis of 7-Methoxy Obtusifolin: A Technical Guide

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Compound of Interest		
Compound Name:	7-Methoxy obtusifolin	
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This technical guide provides a detailed overview of the spectroscopic data for **7-Methoxy obtusifolin** (2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione), a derivative of the naturally occurring anthraquinone, obtusifolin. Due to the limited availability of direct experimental data for **7-Methoxy obtusifolin**, this document presents the known spectroscopic data for the parent compound, obtusifolin, and provides predicted values for its 7-methoxy derivative based on established principles of NMR and mass spectrometry for this class of compounds. Detailed experimental protocols for acquiring such data are also included.

Chemical Structure and Properties

Obtusifolin is an anthraquinone that has been isolated from plants of the Cassia genus. Its chemical structure is 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione. The addition of a methoxy group at the 7-position results in **7-Methoxy obtusifolin**.

- Obtusifolin:
 - Molecular Formula: C16H12O5[1]
 - Molecular Weight: 284.26 g/mol [1]
 - IUPAC Name: 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione[1]
- 7-Methoxy obtusifolin (Predicted):



Molecular Formula: C17H14O6

Molecular Weight: 314.29 g/mol

• IUPAC Name: 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for obtusifolin and the predicted data for **7-Methoxy obtusifolin**.

Table 1: ¹H NMR Spectroscopic Data

Position	Obtusifolin (δ ppm, Multiplicity, J in Hz)	7-Methoxy obtusifolin (Predicted δ ppm, Multiplicity)
H-4	7.41 (s)	~7.4 (s)
H-5	7.65 (d, J=8.4)	~7.5 (d)
H-6	7.27 (t, J=8.4)	~6.8 (dd)
H-7	7.09 (d, J=8.4)	-
2-OH	12.11 (s)	~12.1 (s)
8-OH	12.02 (s)	~12.0 (s)
1-OCH ₃	3.93 (s)	~3.9 (s)
3-CH₃	2.25 (s)	~2.2 (s)
7-OCH₃	-	~4.0 (s)

Prediction basis: The introduction of an electron-donating methoxy group at C-7 is expected to cause an upfield shift (to lower ppm) of the adjacent proton H-6, which would also appear as a doublet of doublets due to coupling with H-5.



Table 2: 13C NMR Spectroscopic Data

Position	Obtusifolin (δ ppm)	7-Methoxy obtusifolin (Predicted δ ppm)
1	161.8	~161.8
2	162.1	~162.1
3	121.1	~121.1
4	124.5	~124.5
4a	133.2	~133.2
5	124.5	~124.5
6	121.1	~115.0
7	119.8	~165.0
8	161.8	~161.8
8a	115.9	~115.9
9	182.5	~182.5
9a	113.7	~113.7
10	192.5	~192.5
10a	133.2	~133.2
1-OCH ₃	61.9	~61.9
3-CH₃	16.5	~16.5
7-OCH₃	-	~56.0

Prediction basis: The methoxy substituent at C-7 is predicted to cause a significant downfield shift at C-7 and an upfield shift at the ortho-position C-6.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule.



Table 3: Mass Spectrometry Data

Compound	Ionization Mode	[M+H]+ (m/z)	Key Fragment Ions (m/z)
Obtusifolin	ESI	285.07	267 ([M+H-H ₂ O] ⁺), 257 ([M+H-CO] ⁺), 239 ([M+H-CO-H ₂ O] ⁺)
7-Methoxy obtusifolin (Predicted)	ESI	315.08	297 ([M+H-H ₂ O] ⁺), 285 ([M+H-CH ₂ O] ⁺), 272 ([M+H-CO-CH ₃] ⁺)

Prediction basis: The fragmentation of **7-Methoxy obtusifolin** is expected to involve losses of water, carbon monoxide, and characteristic fragments from the methoxy groups (e.g., loss of CH₃ or CH₂O).

Experimental Protocols

The following are general protocols for obtaining NMR and MS data for anthraquinones, which would be applicable to **7-Methoxy obtusifolin**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.



- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans is typically required compared to ¹H NMR.
- 2D NMR Experiments: To aid in the complete and unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

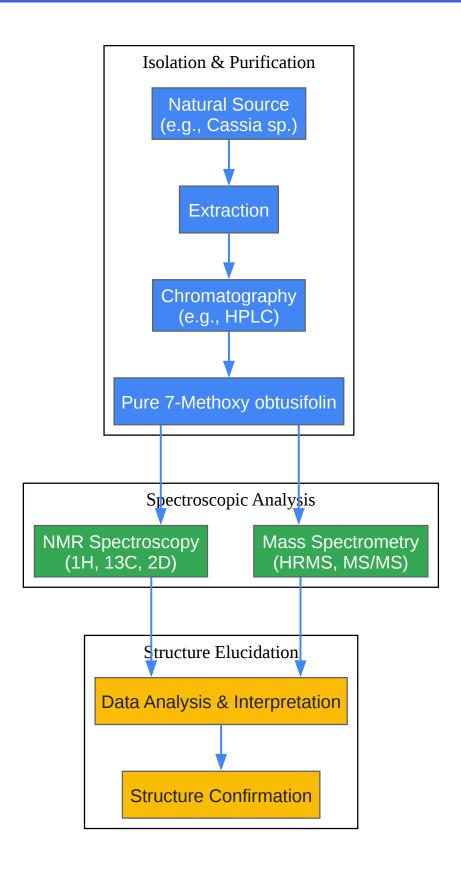
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 μg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
- Ionization: Electrospray ionization (ESI) is a common and suitable technique for anthraquinones, typically run in positive or negative ion mode.
- Data Acquisition:
 - Acquire a full scan mass spectrum to determine the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which is crucial for structural elucidation. The collision energy should be optimized to produce a rich fragmentation spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **7-Methoxy obtusifolin**.





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Caption: General workflow for the isolation and spectroscopic analysis of **7-Methoxy obtusifolin**.

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References

- 1. Obtusifolin | C16H12O5 | CID 3083575 PubChem [pubchem.ncbi.nlm.nih.gov]
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